

# GSK1904529A off-target effects at high concentrations

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## Compound of Interest

Compound Name: GSK1904529A

Cat. No.: B1684703

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## Technical Support Center: GSK1904529A

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using **GSK1904529A**, a potent inhibitor of Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). Special attention is given to potential off-target effects observed at high concentrations.

## Frequently Asked Questions (FAQs)

**Q1:** We are observing unexpected cellular phenotypes at high concentrations of **GSK1904529A**. Could these be due to off-target effects?

**A1:** Yes, it is possible that the unexpected phenotypes you are observing are a result of off-target activities of **GSK1904529A** when used at high concentrations. While **GSK1904529A** is a highly selective inhibitor of IGF-1R and IR, kinase profiling studies have shown that at a concentration of 0.3  $\mu$ M, it can inhibit other kinases by more than 50%. Specifically, the kinases PTK5 (also known as BMX), FER, and FLT4 (also known as VEGFR3) have been identified as potential off-targets at this concentration. Inhibition of these kinases could lead to downstream signaling effects that are independent of the IGF-1R/IR pathway, potentially explaining the unexpected phenotypes. We recommend performing a dose-response experiment to determine if the phenotype is concentration-dependent and correlates with the inhibition of off-target kinases.

Q2: What are the primary targets of **GSK1904529A** and at what concentrations is it most effective?

A2: The primary targets of **GSK1904529A** are the Insulin-like Growth Factor-1 Receptor (IGF-1R) and the Insulin Receptor (IR). It is a potent, ATP-competitive inhibitor of both receptors with IC50 values of 27 nM and 25 nM, respectively, in cell-free assays.<sup>[1][2][3][4]</sup> In cell-based assays, **GSK1904529A** effectively inhibits the phosphorylation of IGF-1R and IR at concentrations greater than 0.01  $\mu$ M.<sup>[1][3][5]</sup>

Q3: We are seeing inconsistent results in our kinase inhibition assays. What are some critical parameters to consider for ensuring reproducibility?

A3: Consistency in kinase inhibition assays with **GSK1904529A** can be influenced by several factors. Due to its time-dependent inhibition and slow off-rate, it is crucial to establish equilibrium between the enzyme and the inhibitor. Pre-incubation of the enzyme with **GSK1904529A** before initiating the kinase reaction is recommended. The duration of this pre-incubation and the subsequent kinase reaction should be kept consistent across experiments. Additionally, the concentration of ATP can affect the apparent IC50 value, as **GSK1904529A** is an ATP-competitive inhibitor. Ensure that the ATP concentration is standardized, ideally at or near the  $K_m$  for the specific kinase being assayed. For detailed procedural guidance, please refer to the experimental protocols provided below.

Q4: How can we confirm that **GSK1904529A** is engaging its intended target (IGF-1R) in our cellular experiments?

A4: To confirm target engagement in a cellular context, you can perform a Western blot analysis to assess the phosphorylation status of IGF-1R and its downstream signaling proteins. After treating your cells with **GSK1904529A**, you can stimulate the IGF-1R pathway with its ligand, IGF-1. A decrease in the phosphorylation of IGF-1R itself, as well as downstream effectors like AKT and ERK, would indicate successful target engagement by the inhibitor. A detailed protocol for a cell-based phosphorylation assay is provided in this guide.

## Quantitative Data Summary

The following table summarizes the inhibitory activity of **GSK1904529A** against its primary targets and identified off-targets at higher concentrations.

Target Kinase	IC50 (nM)	Fold Selectivity vs. IGF-1R	Notes
On-Target			
IGF-1R	27	1x	Primary Target
IR	25	~1x	Primary Target, closely related to IGF-1R
Off-Target (>0.3 $\mu$ M)			
PTK5 (BMX)	>50% inhibition at 300 nM	-	Off-target at higher concentrations
FER	>50% inhibition at 300 nM	-	Off-target at higher concentrations
FLT4 (VEGFR3)	>50% inhibition at 300 nM	-	Off-target at higher concentrations

## Experimental Protocols

### Biochemical Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the IC50 value of **GSK1904529A** against a target kinase.

Materials:

- **GSK1904529A** stock solution (e.g., 10 mM in DMSO)
- Recombinant kinase (e.g., IGF-1R)
- Fluorescein-labeled substrate peptide
- ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)

- Stop solution (e.g., 10 mM EDTA in TR-FRET dilution buffer)
- Terbium-labeled anti-phospho-substrate antibody
- TR-FRET dilution buffer
- Low-volume 384-well assay plates (black)
- TR-FRET compatible plate reader

Procedure:

- **Compound Dilution:** Prepare a serial dilution of **GSK1904529A** in DMSO. Further dilute the compound in the kinase reaction buffer to the desired final concentrations.
- **Kinase Reaction Preparation:** In a 384-well plate, add 2.5  $\mu$ L of the diluted **GSK1904529A** or DMSO (for control wells).
- **Enzyme Addition:** Add 2.5  $\mu$ L of the kinase solution (pre-diluted in kinase reaction buffer) to each well.
- **Pre-incubation:** Gently mix the plate and incubate for 60 minutes at room temperature to allow the inhibitor to bind to the kinase.
- **Reaction Initiation:** Add 5  $\mu$ L of a solution containing the substrate peptide and ATP (at a concentration close to the  $K_m$  for the kinase) in kinase reaction buffer to each well to start the reaction.
- **Kinase Reaction Incubation:** Incubate the plate for 60 minutes at room temperature.
- **Reaction Termination:** Add 10  $\mu$ L of the stop solution containing the terbium-labeled antibody to each well to stop the reaction and initiate the detection process.
- **Detection Incubation:** Incubate the plate for 60 minutes at room temperature, protected from light.
- **Data Acquisition:** Read the plate on a TR-FRET plate reader, measuring the emission at both the terbium (donor) and fluorescein (acceptor) wavelengths.

- **Data Analysis:** Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC<sub>50</sub> value.

## Cell-Based IGF-1R Phosphorylation Assay

This protocol outlines a method to assess the inhibitory effect of **GSK1904529A** on IGF-1-induced phosphorylation of IGF-1R in a cellular context.

### Materials:

- Cell line expressing IGF-1R (e.g., MCF-7)
- Cell culture medium and serum
- **GSK1904529A** stock solution
- Recombinant human IGF-1
- Phosphate-buffered saline (PBS)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- BCA protein assay kit
- SDS-PAGE gels and Western blot apparatus
- Primary antibodies: anti-phospho-IGF-1R (Tyr1135/1136), anti-total-IGF-1R, anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

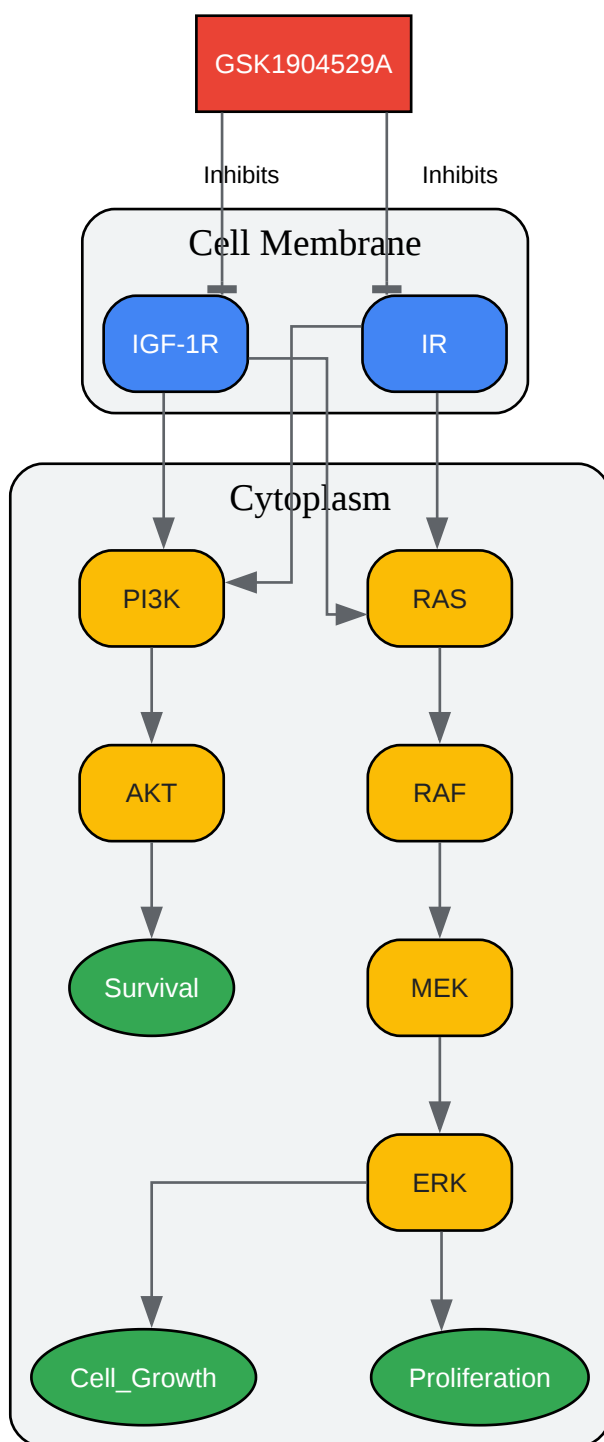
### Procedure:

- **Cell Seeding:** Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

- Serum Starvation: Replace the growth medium with serum-free medium and incubate for 16-24 hours to reduce basal receptor phosphorylation.
- Inhibitor Treatment: Treat the cells with various concentrations of **GSK1904529A** (or DMSO as a vehicle control) for 2-4 hours.
- Ligand Stimulation: Stimulate the cells with IGF-1 (e.g., 50 ng/mL) for 15 minutes at 37°C.
- Cell Lysis: Immediately after stimulation, wash the cells twice with ice-cold PBS and then add ice-cold lysis buffer. Scrape the cells and collect the lysate.
- Lysate Clarification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
- Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibodies overnight at 4°C. e. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein will indicate the level of inhibition by **GSK1904529A**.

## Visualizations

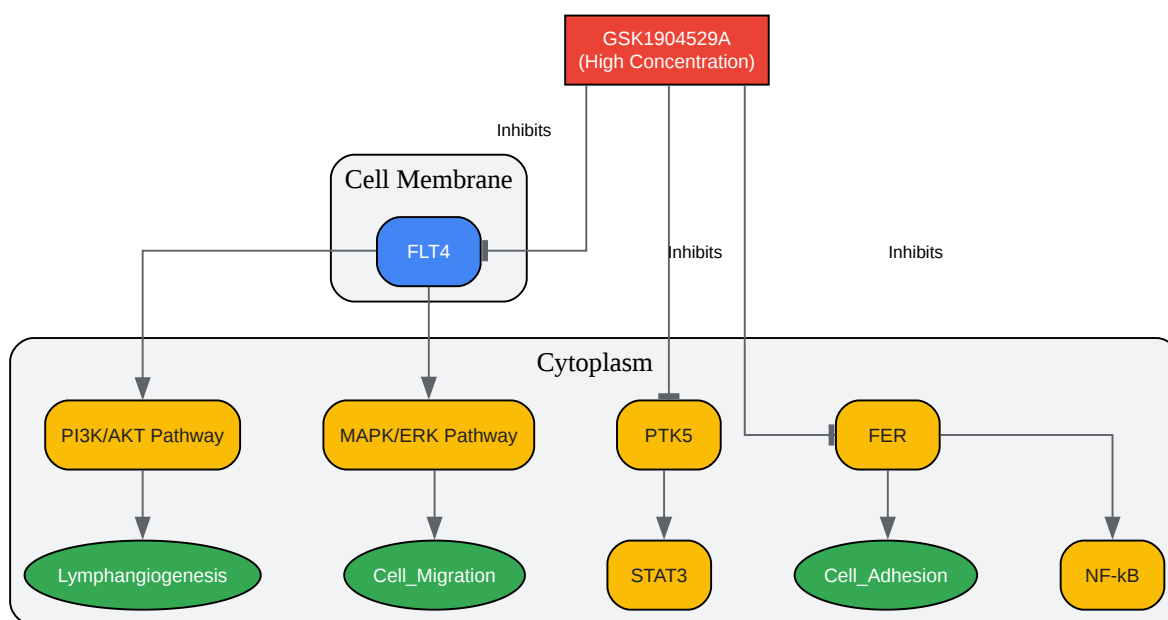
### Intended Signaling Pathway of **GSK1904529A**



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Caption: Intended signaling pathway of **GSK1904529A**, targeting IGF-1R and IR.

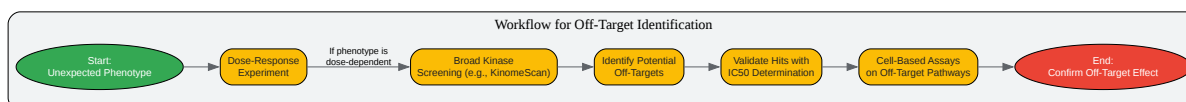
## Potential Off-Target Signaling Pathways of GSK1904529A at High Concentrations



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Caption: Potential off-target signaling pathways of **GSK1904529A** at high concentrations.

## Experimental Workflow for Identifying Off-Target Effects



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Caption: Experimental workflow for identifying and validating off-target effects.

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